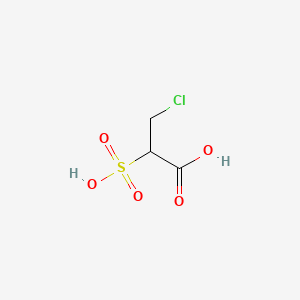

Propanoic acid, 3-chloro-2-sulfo-

Description

Propanoic acid, 3-chloro-2-sulfo- (C₃H₅ClO₅S), is a substituted carboxylic acid featuring a chlorine atom at the 3-position and a sulfonic acid (-SO₃H) group at the 2-position of the propanoic acid backbone.

Properties

CAS No. |

35489-35-1 |

|---|---|

Molecular Formula |

C3H5ClO5S |

Molecular Weight |

188.59 g/mol |

IUPAC Name |

3-chloro-2-sulfopropanoic acid |

InChI |

InChI=1S/C3H5ClO5S/c4-1-2(3(5)6)10(7,8)9/h2H,1H2,(H,5,6)(H,7,8,9) |

InChI Key |

XMHUEFKKTZWDNM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)S(=O)(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Traditional Synthesis Methods

Sulfonation of 3-Chloropropionic Acid with Sulfur Trioxide

Early methodologies for synthesizing 3-chloro-2-sulfopropionic acid relied on the direct sulfonation of 3-chloropropionic acid using liquid sulfur trioxide (SO₃). In this process, 3-chloropropionic acid is gradually added to sulfur trioxide under cooling to mitigate the exothermic reaction. The homogenized mixture is subsequently heated to 80°C for 24 hours, yielding a syrupy mass containing approximately 90% 3-chloro-2-sulfopropionic acid, 3.5% unreacted starting material, and 6.5% residual sulfur trioxide. Despite its simplicity, this method faces criticism due to the high cost of 3-chloropropionic acid and the hazardous nature of sulfur trioxide, which necessitates stringent temperature control and specialized equipment.

Reaction of Acrylic Acid with Chlorosulfonic Acid

An alternative approach involves the reaction of acrylic acid (C₃H₄O₂) with chlorosulfonic acid (ClSO₃H), as documented in mid-20th-century literature. Early iterations required dropwise addition of chlorosulfonic acid to acrylic acid at temperatures below 10°C to prevent runaway exothermic reactions. Post-addition, the mixture was heated to 80°C for 20 hours, resulting in a reagent containing 90% 3-chloro-2-sulfopropionic acid, 2% 3-chloropropionic acid, and 8% unreacted chlorosulfonic acid. However, scalability issues arose due to the extreme reactivity of chlorosulfonic acid, often leading to polymerization side reactions if temperature deviations occurred.

Improved Preparation Method via Controlled Acrylic Acid Addition

Reaction Optimization and Temperature Regulation

The patent EP0052294A1 revolutionized the synthesis by reversing the addition sequence: acrylic acid is introduced into chlorosulfonic acid maintained at 45–130°C, with agitation. This inversion minimizes exothermic risks and enhances reagent compatibility. For instance, adding 296 parts acrylic acid to 520 parts chlorosulfonic acid at 25°C, followed by gradual heating to 83°C over 3.5 hours, yielded a reagent with 81.1% 3-chloro-2-sulfopropionic acid, 8.7% 2-sulfoacrylic acid, and 10.2% 3-chloropropionic acid. Key advantages include reduced cooling requirements and shorter reaction times (2–6 hours versus 20–24 hours in traditional methods).

Table 1: Comparative Analysis of Reaction Conditions and Outcomes

| Method | Temperature Range (°C) | Reaction Time (Hours) | Product Composition (%) |

|---|---|---|---|

| Traditional Sulfonation | 0–80 | 24 | 90 CSP, 3.5 CPA, 6.5 SO₃ |

| Early Chlorosulfonic | 0–80 | 20 | 90 CSP, 2 CPA, 8 ClSO₃H |

| Improved Addition | 45–130 | 3.5 | 81.1 CSP, 8.7 SAA, 10.2 CPA |

CSP = 3-chloro-2-sulfopropionic acid; CPA = 3-chloropropionic acid; SAA = 2-sulfoacrylic acid.

Post-Reaction Processing and Aqueous Reagent Formation

Post-synthesis, the anhydrous reagent is treated with water at 65–100°C to hydrolyze residual chlorosulfonic acid, achieving a solids content of 50–95%. Controlled dilution to 85–90% solids facilitates subsequent crystallization. For example, adding half the required water to a 70°C reaction mixture, followed by 65 hours of stirring and reheating, induced crystallization upon cooling, yielding hygroscopic white crystals after washing.

Isolation of Crystalline 3-Chloro-2-Sulfopropionic Acid

Crystallization Techniques and Solids Content

Crystallinity is achievable only within a narrow solids concentration range (80–95%), with optimal results at 85–90%. Seeding the aqueous reagent with pre-formed crystals accelerates nucleation, while refrigeration enhances crystal growth. At solids concentrations exceeding 95%, seeding proves ineffective, whereas concentrations below 80% dissolve seed crystals entirely.

Table 2: Crystallization Outcomes Based on Solids Content

| Solids Content (%) | Crystallization Result |

|---|---|

| 70–80 | Partial dissolution |

| 85–90 | Successful crystallization |

| 95–100 | No crystal formation |

Analytical Methods for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR at 100 MHz, using a 20% reagent solution in deuterated solvent, confirms structural integrity. Peaks corresponding to the sulfonate (δ 3.8–4.2 ppm) and carboxylic acid (δ 12–13 ppm) groups validate successful synthesis.

Starch Derivatization Testing

Reactivity is assessed by treating starch with the reagent, followed by acid hydrolysis and titration. A 1.25% substitution level of 2-sulfocarboxyethyl groups on starch, achieved using the improved reagent, underscores its efficacy.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-chloro-2-sulfo-, undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxy-2-sulfopropanoic acid.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.

Reduction Reactions: Reduction of the sulfonic acid group can yield sulfinate or thiol derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

Substitution: 3-Hydroxy-2-sulfopropanoic acid

Oxidation: Higher oxidation state sulfonic acids

Reduction: Sulfinate or thiol derivatives

Scientific Research Applications

Propanoic acid, 3-chloro-2-sulfo-, has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the manufacture of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of propanoic acid, 3-chloro-2-sulfo-, involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with various substrates and enzymes.

Comparison with Similar Compounds

3-Chloropropanoic Acid (C₃H₅ClO₂)

- Molecular Weight : 108.52 g/mol .

- Acidity: The chlorine atom (electron-withdrawing) lowers the pKa compared to unsubstituted propanoic acid (pKa ~4.88). However, the absence of the sulfonic acid group results in weaker acidity than 3-chloro-2-sulfo-propanoic acid.

- Applications : Used as a catalyst in chlorination reactions, though its volatility limits efficacy .

Propanoic Acid, 2-Sulfo- (C₃H₆O₅S)

- Acidity : The -SO₃H group (stronger acid than -COOH) significantly lowers the pKa, likely below 1.0.

3-Chloro-2-Hydroxypropanoic Acid (C₃H₅ClO₃)

- Structure : Hydroxyl (-OH) at 2-position, chlorine at 3-position.

- Properties: The hydroxyl group introduces hydrogen bonding, increasing melting/boiling points compared to 3-chloro-2-sulfo-propanoic acid. Less acidic than the sulfonated derivative.

Ethyl 3-Chloropropanoate (C₅H₉ClO₂)

- Structure: Ester derivative of 3-chloropropanoic acid.

- Molecular Weight : 136.58 g/mol .

- Reactivity: Hydrolyzes to 3-chloropropanoic acid under acidic/basic conditions. Lower acidity (ester group) compared to carboxylic or sulfonic acid derivatives.

Physicochemical Properties and Hazard Profile

Acidity and Stability

- The sulfonic acid group in 3-chloro-2-sulfo-propanoic acid dominates its acidity, likely resulting in a pKa <1.0, making it far more acidic than 3-chloropropanoic acid (pKa ~2.8) .

- Chlorine’s electron-withdrawing effect further stabilizes the conjugate base, enhancing acidity.

Volatility and Thermal Stability

Hazard Comparison

- 3-Chloropropanoic Acid: Similar irritant properties (H315, H319) but less corrosive than sulfonated analogs .

- Silvex (2,4,5-TP): A phenoxy-substituted propanoic acid banned due to toxicity; highlights regulatory risks for structurally complex derivatives .

Catalysis

- Propanoic acid derivatives like 3-chloropropanoic acid are used in glycerol chlorination but face volatility issues . The sulfonic acid group in 3-chloro-2-sulfo-propanoic acid could improve catalytic performance by reducing volatility and enhancing acidity.

Environmental and Regulatory Considerations

- Chlorinated sulfonic acids may face restrictions under regulations like the Rotterdam Convention if persistent or toxic .

Q & A

Q. What are the recommended synthetic routes for preparing 3-chloro-2-sulfopropanoic acid derivatives under reflux conditions?

- Methodological Answer : The synthesis of substituted propanoic acids often involves reflux conditions to ensure controlled reaction kinetics. For example, reducing agents like LiAlH₄ can convert propanoic acid to propane under reflux, as demonstrated in carboxylic acid reduction studies. For sulfonation and chlorination, stepwise functionalization is recommended:

Sulfonation : Introduce the sulfonic acid group via electrophilic substitution using fuming sulfuric acid.

Chlorination : Employ chlorine gas or SOCl₂ in anhydrous conditions, ensuring temperature control to avoid side reactions.

Reflux setups should include a condenser to prevent solvent loss and maintain reaction integrity .

Q. Which analytical techniques are optimal for quantifying 3-chloro-2-sulfopropanoic acid in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred for high sensitivity and specificity. Key steps include:

- Sample Derivatization : Use methyl chloroformate to enhance volatility for GC-MS analysis.

- Calibration : Construct linear calibration plots with 1/x weighting to account for heteroscedasticity. For example, propanoic acid derivatives show linearity in the range of 0.1–100 µg/mL with R² > 0.99 .

Table 1 : Example LC-MS/MS Calibration Parameters for Propanoic Acid Derivatives

| Analyte | Linear Range (µg/mL) | R² | LOD (ng/mL) |

|---|---|---|---|

| Propanoic acid | 0.1–100 | 0.995 | 0.05 |

Q. How do hydrogen bonding interactions affect the dimerization of 3-chloro-2-sulfopropanoic acid in solution?

- Methodological Answer : Hydrogen bonding in carboxylic acids drives dimerization, which can be studied using excess enthalpy measurements. For propanoic acid mixtures, the Non-Random Hydrogen Bonding (NRHB) model effectively separates hydrogen bonding contributions (dotted lines in Figure 13) from total enthalpy (solid lines). Experimental validation involves:

- Excess Enthalpy (Hᴱ) Measurements : Compare experimental Hᴱ values with NRHB predictions.

- Temperature Dependence : Assess dimer stability via variable-temperature FTIR or NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔG, ΔH) for 3-chloro-2-sulfopropanoic acid during phase analysis?

- Methodological Answer : Discrepancies in ΔG and ΔH values often arise from non-ideal behavior or impurities. To address this:

Purification : Use recrystallization or preparative HPLC to isolate high-purity samples.

Thermodynamic Recalculation : Apply the Clausius-Clapeyron equation to reconcile ΔG and ΔH. For propanoic acid, ΔS for melting at -18°C is positive (+22 J/mol·K), while ΔH dominates over TΔS near the freezing point .

Error Analysis : Quantify uncertainties in DSC measurements using triplicate runs and standard reference materials.

Q. What strategies mitigate interference from perfluorinated compounds during environmental analysis of 3-chloro-2-sulfopropanoic acid?

- Methodological Answer : Co-eluting perfluoroether carboxylic/sulfonic acids (e.g., CAS 62037-80-3) can distort results. Mitigation approaches include:

- Chromatographic Separation : Use a C18 column with a methanol/ammonium acetate gradient (pH 4.5) to resolve structural analogs.

- High-Resolution MS : Employ Q-TOF instruments to distinguish isotopes (e.g., ³⁵Cl vs. ³⁷Cl) and fragment ions.

- Blank Subtraction : Analyze field blanks to identify background contamination .

Q. How does the sulfonic acid group influence the environmental persistence of 3-chloro-2-sulfopropanoic acid compared to non-sulfonated analogs?

- Methodological Answer : The sulfonic group enhances hydrophilicity and resistance to microbial degradation. To evaluate persistence:

Soil Column Studies : Measure leaching potential using HPLC-UV.

Biodegradation Assays : Use OECD 301F guidelines with activated sludge; sulfonated analogs typically show <20% degradation in 28 days.

QSAR Modeling : Predict half-life using logD and pKa values. Sulfonation increases polarity, reducing logD by ~2 units .

Data Interpretation Guidance

- Contradictory Phase Behavior : If ΔG for melting appears inconsistent with experimental spontaneity, verify the measurement temperature relative to the standard melting point (-21°C for propanoic acid). At -18°C, melting is non-spontaneous (ΔG > 0) despite ΔH > 0 .

- Calibration Curve Outliers : Reject data points with >5% deviation from the mean response factor. Recalibrate using fresh standards to address decomposition issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.